molecular formula C17H21F2N3O3 B7819075 Lemofloxacin

Lemofloxacin

Numéro de catalogue B7819075
Poids moléculaire: 353.36 g/mol
Clé InChI: YZGAZHWDQGGMJN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lemofloxacin is a useful research compound. Its molecular formula is C17H21F2N3O3 and its molecular weight is 353.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lemofloxacin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lemofloxacin including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial Properties and Efficacy

  • In Vitro Activity Against Respiratory Pathogens : Lemofloxacin, under the name Lefamulin (LEF), has been studied for its in vitro activity against various bacterial pathogens, particularly those causing community-acquired bacterial pneumonia (CABP). It has shown potent activity against pathogens like Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, and Moraxella catarrhalis in both the United States and Asia-Pacific regions (Paukner et al., 2018), (Paukner et al., 2018).

  • Efficacy in Treatment of Pneumonia : A clinical trial known as the LEAP 1 trial evaluated the efficacy and safety of intravenous-to-oral Lemofloxacin for treating community-acquired bacterial pneumonia. It demonstrated noninferiority to moxifloxacin, suggesting its effectiveness in treating CABP (File et al., 2019).

Pharmacokinetics and Safety

  • Pharmacokinetics in Renal Impairment : Lemofloxacin's pharmacokinetics and safety were assessed in subjects with varying levels of renal function. The study indicated that no dosage adjustment is required for Lemofloxacin in patients with severe renal impairment, and it can be administered without regard to hemodialysis timing (Wicha et al., 2019).

Other Applications and Effects

  • Combination Therapy in Rheumatoid Arthritis : Lemofloxacin (as Leflunomide) combined with ligustrazine showed increased therapeutic outcomes and reduced adverse drug reactions in the treatment of rheumatoid arthritis, demonstrating potential as a combination therapy for this condition (Wang et al., 2019).

  • Photogenotoxicity Assessment : Studies have investigated the photogenotoxicity of fluoroquinolones like Lemofloxacin, using methods like comet assay and photodynamic DNA strand breaking activity, to understand its impact on DNA damage under UVA irradiation (Zhang et al., 2004).

Propriétés

IUPAC Name

1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-2,3-dihydroquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,9,11,20H,3-5,7-8H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGAZHWDQGGMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lemofloxacin
Reactant of Route 2
Reactant of Route 2
Lemofloxacin
Reactant of Route 3
Reactant of Route 3
Lemofloxacin
Reactant of Route 4
Reactant of Route 4
Lemofloxacin
Reactant of Route 5
Lemofloxacin
Reactant of Route 6
Lemofloxacin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.